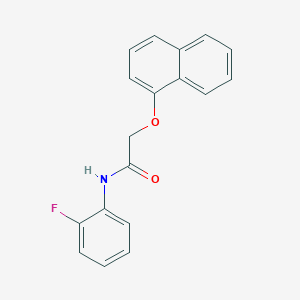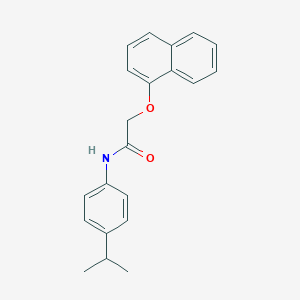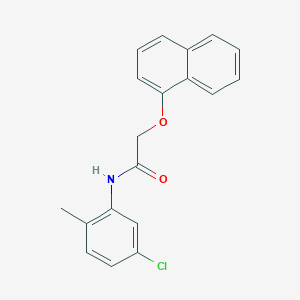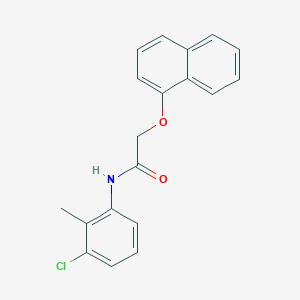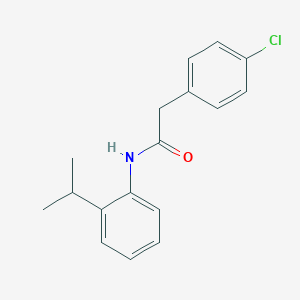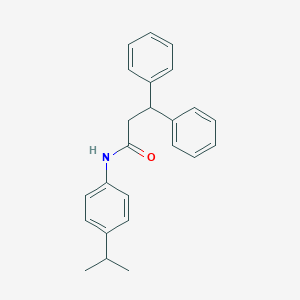
N-(4-isopropylphenyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DPIPA is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential use in treating various medical conditions, including cancer, inflammation, and neurological disorders. DPIPA has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for the development of new drugs.
科学的研究の応用
DPIPA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. DPIPA has also been studied for its anti-tumor properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DPIPA has been shown to possess neuroprotective properties and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
作用機序
The exact mechanism of action of DPIPA is not fully understood. However, studies have shown that DPIPA may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DPIPA may also exert its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects:
DPIPA has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit tumor growth, and protect against neurotoxicity. Additionally, DPIPA has been shown to have low toxicity and is well-tolerated in animal models.
実験室実験の利点と制限
One advantage of using DPIPA in lab experiments is its low toxicity and high tolerability in animal models. Additionally, DPIPA has been shown to possess a range of therapeutic properties, making it a promising candidate for the development of new drugs. However, one limitation of using DPIPA in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for further research on DPIPA. One area of research could focus on the development of new DPIPA-based drugs for the treatment of inflammatory diseases, cancer, and neurological disorders. Additionally, further studies could be conducted to elucidate the exact mechanism of action of DPIPA and to identify potential molecular targets for drug development. Finally, studies could be conducted to investigate the potential use of DPIPA in combination with other drugs for enhanced therapeutic efficacy.
In conclusion, DPIPA is a promising compound with a range of potential therapeutic applications. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of DPIPA and to identify potential molecular targets for drug development.
合成法
The synthesis of DPIPA involves the reaction of 4-isopropylbenzoyl chloride with 3,3-diphenylpropylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure DPIPA.
特性
分子式 |
C24H25NO |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
3,3-diphenyl-N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C24H25NO/c1-18(2)19-13-15-22(16-14-19)25-24(26)17-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,18,23H,17H2,1-2H3,(H,25,26) |
InChIキー |
BKTYJXCBSOOEDA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



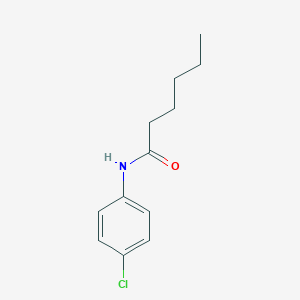
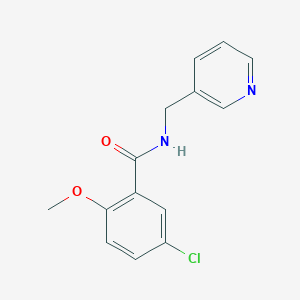
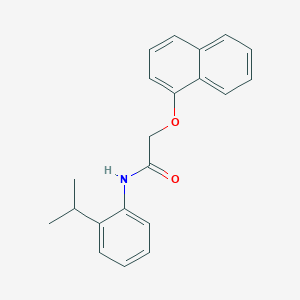
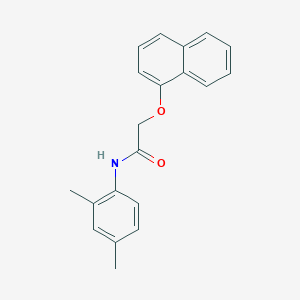
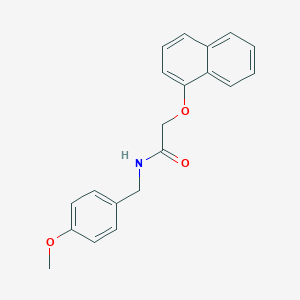
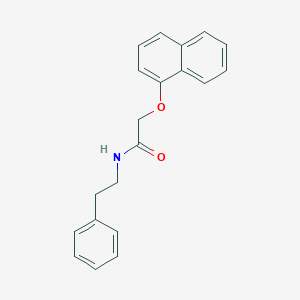
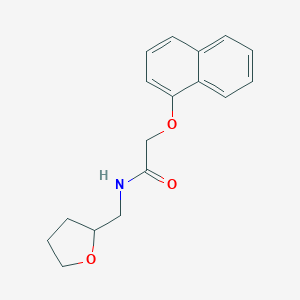
![Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)
